2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with thiol compounds.
Final Coupling: The final step involves coupling the benzofuran-triazole-sulfanyl intermediate with 3-chloro-4-methylphenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Pharmacology: The compound could be investigated for its effects on various biological targets, including enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity . The benzofuran and triazole rings may play a crucial role in binding to these targets, while the sulfanyl group could be involved in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(5-Bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide
- N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-([5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the benzofuran ring, triazole ring, and sulfanyl group in a single molecule provides a unique platform for exploring various chemical and biological activities .
Properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19ClN4O2S/c1-3-26-20(18-10-14-6-4-5-7-17(14)28-18)24-25-21(26)29-12-19(27)23-15-9-8-13(2)16(22)11-15/h4-11H,3,12H2,1-2H3,(H,23,27) |
InChI Key |
QTSKZAMVMGMZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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